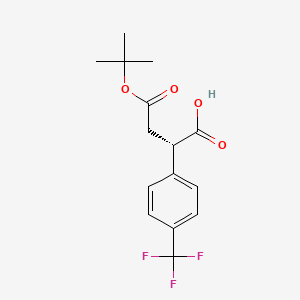
(S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid is a synthetic organic compound that belongs to the class of butanoic acids. This compound is characterized by the presence of a tert-butoxy group, a trifluoromethyl-substituted phenyl ring, and a chiral center, making it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid typically involves multi-step organic reactions. One common approach is the esterification of a suitable precursor, followed by selective reduction and functional group transformations. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
®-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid: The enantiomer of the compound with different stereochemistry.
4-(Tert-butoxy)-4-oxo-2-(4-methylphenyl)butanoic acid: A similar compound with a methyl group instead of a trifluoromethyl group.
4-(Tert-butoxy)-4-oxo-2-(4-chlorophenyl)butanoic acid: A compound with a chlorine substituent on the phenyl ring.
Uniqueness
(S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C15H17F3O4 |
|---|---|
Peso molecular |
318.29 g/mol |
Nombre IUPAC |
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C15H17F3O4/c1-14(2,3)22-12(19)8-11(13(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,20,21)/t11-/m0/s1 |
Clave InChI |
YJPTUQCECVZODH-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


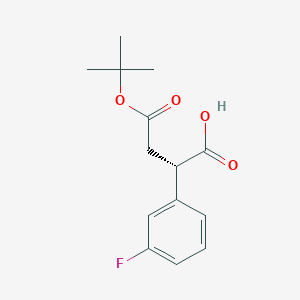
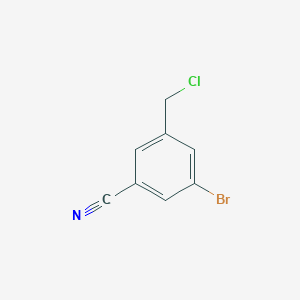
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid](/img/structure/B15243384.png)

![4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243395.png)

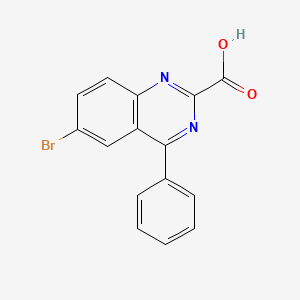
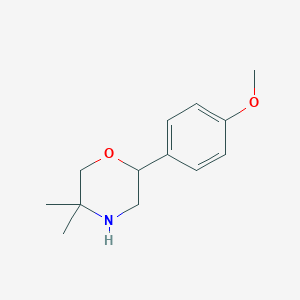
![2-(3-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B15243416.png)
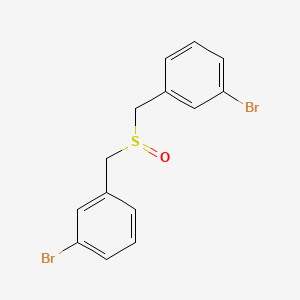
![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol dihydrochloride](/img/structure/B15243428.png)
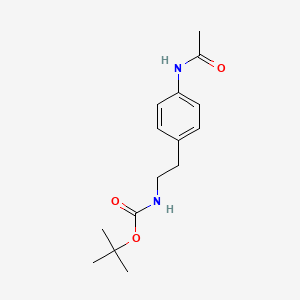
![2-{[(3-Methylbutan-2-yl)amino]methyl}phenol](/img/structure/B15243450.png)
![(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL](/img/structure/B15243451.png)
